4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide
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Overview
Description
4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide typically involves multiple steps, including acylation, nitration, condensation, and cyclization reactions. One common method involves the following steps :
Acylation Reaction: An intermediate is obtained through an acylation reaction.
Nitration Reaction: The intermediate undergoes nitration to form a nitro compound.
Condensation and Ring Closure: The nitro compound is then subjected to condensation and ring closure to form a benzimidazole derivative.
Reduction and Cyclization: Finally, the benzimidazole derivative is reduced and cyclized to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the reaction temperature, using specific solvents, and employing catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Telmisartan: A well-known antihypertensive drug with a similar benzimidazole structure.
Fenbendazole: An antiparasitic agent with a benzimidazole core.
Uniqueness
4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with a sulfonamide group makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-methyl-N-[(1-propylbenzimidazol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-12-21-17-7-5-4-6-16(17)20-18(21)13-19-24(22,23)15-10-8-14(2)9-11-15/h4-11,19H,3,12-13H2,1-2H3 |
InChI Key |
PADNKAMTISRYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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